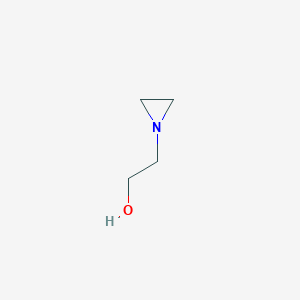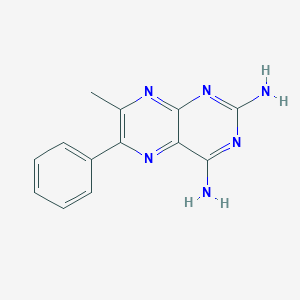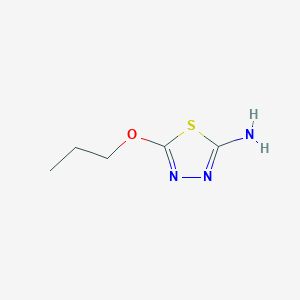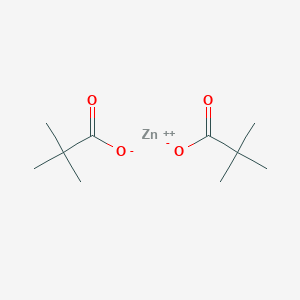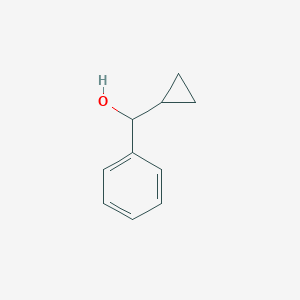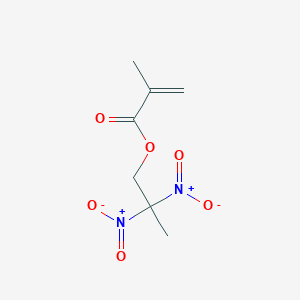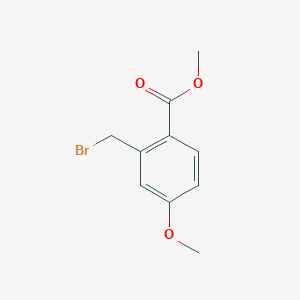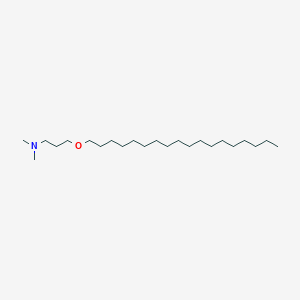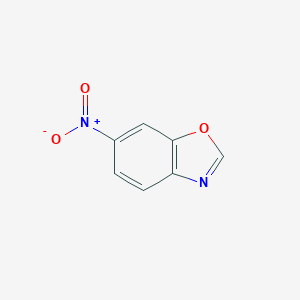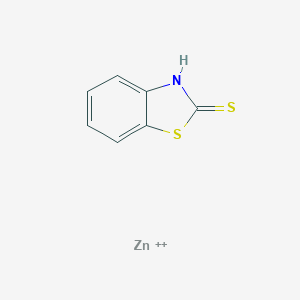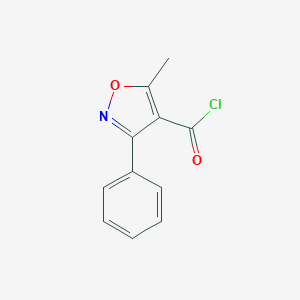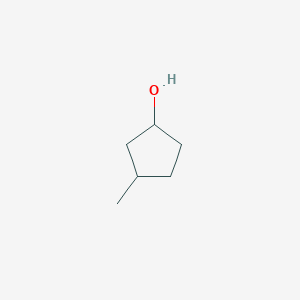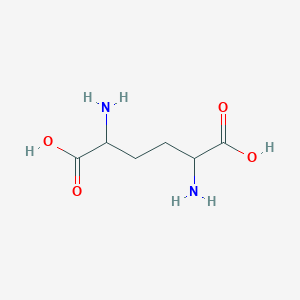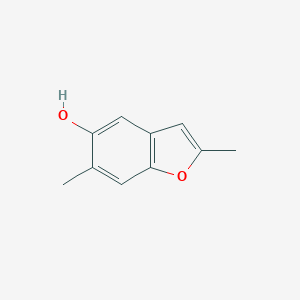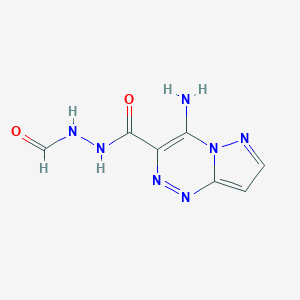
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide, also known as APTC, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. APTC is a pyrazolo-triazine compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide inhibits CDK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, leading to the inhibition of cell cycle progression. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Effets Biochimiques Et Physiologiques
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide in lab experiments is its specificity for CDK2 inhibition. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to be selective for CDK2 over other CDKs, making it a useful tool compound for studying the effects of CDK2 inhibition. However, N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been shown to have off-target effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide research. One area of interest is the development of more potent and selective CDK2 inhibitors based on the structure of N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide. Another area of interest is the investigation of the role of CDK2 inhibition in other diseases, such as neurodegenerative diseases and viral infections. Finally, the use of N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide in combination with other drugs or therapies may also be explored as a potential treatment strategy for cancer and other diseases.
In conclusion, N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide is a promising compound that has been shown to have potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide in disease treatment and prevention.
Méthodes De Synthèse
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide can be synthesized using various methods, including the reaction of 4-aminopyrazole with cyanogen bromide, followed by the reaction of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of 4-aminopyrazole with triethyl orthoformate, followed by the reaction of the resulting intermediate with cyanogen bromide. Both methods yield N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide as a white crystalline solid.
Applications De Recherche Scientifique
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein that plays a critical role in cell cycle regulation. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been used in various studies to investigate the role of CDK2 in cancer and other diseases. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been used as a tool compound to study the effects of CDK2 inhibition on various cellular processes, including DNA replication, transcription, and apoptosis.
Propriétés
Numéro CAS |
16111-79-8 |
|---|---|
Nom du produit |
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide |
Formule moléculaire |
C7H7N7O2 |
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide |
InChI |
InChI=1S/C7H7N7O2/c8-6-5(7(16)13-9-3-15)12-11-4-1-2-10-14(4)6/h1-3H,8H2,(H,9,15)(H,13,16) |
Clé InChI |
XNSHTOSUNFBYOQ-UHFFFAOYSA-N |
SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NNC=O |
SMILES canonique |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NNC=O |
Autres numéros CAS |
16111-79-8 |
Synonymes |
N'-Formyl-4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



